molecular formula C8H12N2O2S B1170469 8-Iminoazepinomycin 3-ribofuranoside CAS No. 161975-91-3

8-Iminoazepinomycin 3-ribofuranoside

Cat. No.: B1170469
CAS No.: 161975-91-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Iminoazepinomycin 3-ribofuranoside is a synthetic nucleoside analog characterized by a seven-membered azepine ring fused with a ribofuranose sugar moiety. Its molecular formula is C₁₁H₁₆N₄O₆, with a molecular weight of 300.271 g/mol and a CAS registry number of 115173-45-0 . The compound features an imino group at the 8-position of the azepine core, distinguishing it from natural nucleosides like adenosine.

Structurally, the ribofuranose group confers solubility and mimics natural nucleosides, enabling interactions with biological targets such as enzymes involved in nucleic acid metabolism.

Properties

CAS No.

161975-91-3

Molecular Formula

C8H12N2O2S

Synonyms

8-iminoazepinomycin 3-ribofuranoside

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Azepine Family

8-Iminoazepinomycin 3-ribofuranoside belongs to a broader class of azepine derivatives, which exhibit diverse functional group substitutions. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
8-Iminoazepinomycin 3-ribofuranoside C₁₁H₁₆N₄O₆ 300.271 Imino, azepine, ribofuranose Antiviral, antitumor
8-Nitro-3-methyl-benzo-1,2,3,5-tetrazepin-4(3H)-one Not specified Not specified Nitro, tetrazepinone, methyl Unknown (likely antimicrobial)
8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate Not specified Not specified Oxo, thiazole, diazepine Enzyme inhibition (e.g., proteases)

Key Observations :

  • Sugar Moiety: Unlike most azepines, the ribofuranose group in 8-iminoazepinomycin mimics natural nucleosides, enabling unique interactions with RNA/DNA-processing enzymes .

Comparison with Natural Nucleosides

Natural nucleosides like adenosine (C₁₀H₁₃N₅O₄, MW 267.24 g/mol) share the ribofuranose sugar but differ in their heterocyclic bases.

Feature 8-Iminoazepinomycin 3-Ribofuranoside Adenosine
Core Structure Azepine ring with imino group Purine ring
Sugar Configuration β-D-ribofuranose β-D-ribofuranose
Biological Role Synthetic analog (potential inhibitor) RNA component, signaling molecule
Synthesis Yield 94% (optimized routes) Biosynthetic pathways (no yield data)

Implications :

  • Stability : Synthetic modifications, such as the azepine ring, may confer resistance to enzymatic degradation compared to natural nucleosides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.